[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
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Overview
Description
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with fluorinated phenyl and methanamine groups, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which selectively introduce fluorine atoms into the aromatic ring.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may convert the imidazo[1,2-a]pyridine core to more saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated imidazo[1,2-a]pyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders and cancer.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity through binding interactions. The fluorinated phenyl group can enhance binding affinity and selectivity, while the imidazo[1,2-a]pyridine core can facilitate interactions with specific protein domains.
Comparison with Similar Compounds
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of fluorine, which may alter its electronic properties and biological activity.
[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: Contains a methyl group, which can affect its lipophilicity and metabolic stability.
[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine: The nitro group can introduce different reactivity and potential for bioreductive activation.
The uniqueness of This compound lies in its dual fluorination, which can significantly influence its pharmacokinetic properties and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-10-3-1-9(2-4-10)14-12(7-17)19-8-11(16)5-6-13(19)18-14/h1-6,8H,7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKGYRQQYNPZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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